Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate
Description
Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate is a lithium salt of a spirocyclic carboxylic acid derivative. Its molecular formula is C₁₃H₁₁LiO₃, with a molecular weight of 244.30 g/mol . The compound is identified by CAS numbers 2375260-05-0 (primary) and 1893564-19-6, with synonyms including lithium(1+) ion 2-oxaspiro[3.3]heptane-6-carboxylate and the InChIKey ALEITJVDWOKFQW-UHFFFAOYSA-M .
Properties
Molecular Formula |
C13H13LiO3 |
|---|---|
Molecular Weight |
224.2 g/mol |
IUPAC Name |
lithium;6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C13H14O3.Li/c14-11(15)13(10-4-2-1-3-5-10)6-12(7-13)8-16-9-12;/h1-5H,6-9H2,(H,14,15);/q;+1/p-1 |
InChI Key |
HQMYJQUKMAPHDA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1C2(CC1(C3=CC=CC=C3)C(=O)[O-])COC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyl 6-Oxospiro[3.3]heptane-2-Carboxylate
This ester derivative shares the spiro[3.3]heptane core with the target compound but replaces the lithium counterion and phenyl group with a benzyl ester and 6-oxo moiety. The molecular weight is nearly identical (244.2857 vs. 244.30 ), but the lack of a lithium ion reduces polarity, making it more lipophilic . Unlike the lithium salt, this compound is available in multiple packaging sizes (100 mg to 5 g), suggesting broader use as a synthetic intermediate .
Lithium 2-Phenyloxetane-2-Carboxylate
This compound substitutes the spiro[3.3]heptane system with a simpler 4-membered oxetane ring. While exact molecular weight is unavailable, its formula (C₁₀H₉LiO₃) implies a lighter structure than the target compound .
Complex Bicyclic Analogs
Compounds such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature bicyclic frameworks with sulfur and nitrogen atoms. These structures, common in β-lactam antibiotics, differ significantly in electronic and steric properties due to heteroatom inclusion and fused ring systems. Their pharmacological relevance contrasts with the spirocyclic lithium salt, which lacks documented antibiotic activity .
Key Implications of Structural Differences
Solubility and Polarity : The lithium counterion in the target compound enhances water solubility compared to the benzyl ester, which is more suited for organic-phase reactions .
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